molecular formula C17H21N3O3 B2417906 6-(3-methoxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 941999-59-3

6-(3-methoxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2417906
CAS No.: 941999-59-3
M. Wt: 315.373
InChI Key: DSUUOMBQWINTCS-UHFFFAOYSA-N
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Description

The compound “6-(3-methoxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a versatile material used in diverse scientific research areas like drug discovery, organic synthesis, and material. It belongs to the class of heterocyclic pyrimidine compounds, which are known for their high degree of structural diversity and broad therapeutic potential .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar pyrimidine-based compounds have been synthesized via reactions involving hydrazonoyl halides and alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . The specific molecular structure of “this compound” was not found in the search results.

Scientific Research Applications

Structural and Computational Analysis

Research on pyrrolopyrimidine derivatives often includes structural characterization and computational studies to understand their properties and potential applications. For example, a study on a tetrahydropyrimidine-2,4-dione compound highlighted the structural features through crystallography, providing insights into molecular interactions and conformation (N. R. El‐Brollosy et al., 2012). Similarly, computational studies offer valuable information on the electronic structures, vibrational frequencies, and reactivity of pyrrolopyrimidine derivatives, assisting in the development of novel compounds with specific properties (Abida Ashraf et al., 2019).

Antimicrobial and Antitumor Applications

The pyrrolopyrimidine ring structure has been explored for its potential pharmacological activities, including antimicrobial and antitumor effects. Research into pyridopyrimidine derivatives containing Schiff bases of certain amino acids has shown promising antibacterial and antifungal activities, suggesting the utility of these compounds in developing new antibacterial and antitumor agents (S. Alwan et al., 2014).

Organic Synthesis and Drug Development

Pyrrolopyrimidine derivatives serve as important scaffolds in organic synthesis and drug development. Studies have explored the synthesis and functionalization of these compounds for various applications, including the development of maleimide scaffolds from pyrrolidine-2,5-diones, which are of interest in medicinal chemistry and drug development (Maocai Yan et al., 2018).

Electron Transport and Polymer Solar Cells

The electron-deficient nature and planar structure of pyrrolopyrimidine derivatives, such as those incorporating diketopyrrolopyrrole (DPP) backbones, have been investigated for their potential in enhancing electron mobility and conductivity in polymer solar cells. These properties make them suitable as electron transport layers, contributing to improved power conversion efficiency (Lin Hu et al., 2015).

Mechanism of Action

While the specific mechanism of action for this compound was not found, similar triazole-pyrimidine hybrid compounds have shown neuroprotective and anti-inflammatory properties through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Properties

IUPAC Name

6-(3-methoxypropyl)-4-(4-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-11-4-6-12(7-5-11)15-14-13(18-17(22)19-15)10-20(16(14)21)8-3-9-23-2/h4-7,15H,3,8-10H2,1-2H3,(H2,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUUOMBQWINTCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCCOC)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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